6-(3,4-dichlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
6-(3,4-dichlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C18H13Cl2N5O and its molecular weight is 386.24. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds and Antimicrobial Activity
Heterocyclic compounds, especially those containing triazolo[1,5-a]pyrimidines, pyrimidines, and related structures, have been extensively researched for their antimicrobial properties. For instance, a study by El-Agrody et al. (2001) demonstrated the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and their antimicrobial activity, suggesting the potential use of such compounds in developing new antimicrobial agents (El-Agrody et al., 2001). Similarly, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine and evaluated its antibacterial activity against various microbial strains, indicating the potential for designing new antimicrobial compounds (Lahmidi et al., 2019).
Anticancer Applications
Research into triazolopyrimidines also extends into anticancer applications. Abdallah et al. (2017) synthesized pyridotriazolopyrimidines as antitumor agents, evaluating their effectiveness against cancer cell lines. This study underscores the potential of such compounds in cancer research and therapy (Abdallah et al., 2017).
Supramolecular Chemistry
The application of triazolopyrimidines extends into supramolecular chemistry, where these compounds form the basis for designing novel supramolecular assemblies. Fonari et al. (2004) explored dihydropyrimidine derivatives for their ability to form hydrogen-bonded supramolecular assemblies, showcasing the structural versatility and potential application in materials science (Fonari et al., 2004).
Quantum Chemical Analysis
The quantum chemical properties of related compounds have also been analyzed to understand their structural and electronic characteristics better. Wojciechowski and Płoszaj (2020) conducted a detailed quantum chemical analysis of novel antimycobacterial compounds, providing insights into the molecular basis of their activity (Wojciechowski & Płoszaj, 2020).
Properties
IUPAC Name |
6-[(3,4-dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O/c1-11-2-5-13(6-3-11)25-17-16(22-23-25)18(26)24(10-21-17)9-12-4-7-14(19)15(20)8-12/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMUQDNLTMHCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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